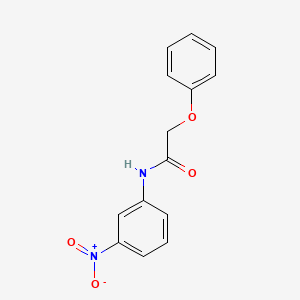

![molecular formula C21H26N4OS B5543066 1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)

1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with complex structures such as 1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol typically involves multi-step reactions, including cyclization, condensation, and possibly the use of catalysts. For example, compounds with similar structural motifs have been synthesized using the Biginelli reaction, a one-pot synthesis involving the condensation of aromatic aldehydes, ethyl acetoacetate, and urea or thiourea in the presence of a catalyst like ceric ammonium nitrite (CAN) (Rajanarendar et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol has been characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. These methods help in understanding the spatial arrangement of atoms, molecular conformations, and identifying functional groups present in the molecule (Vaksler et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions of the heterocyclic components like thiazole and quinoline rings. These interactions can include electrophilic and nucleophilic substitutions, which can be leveraged to introduce additional functional groups or to modify the compound's chemical properties for specific applications. For instance, the reactivity of the quinoline moiety in such compounds has been exploited in synthesizing derivatives with potential antimicrobial and antiviral properties (Patel et al., 2012).

Scientific Research Applications

Antimicrobial Agents Development

Synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents : A novel series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These compounds demonstrated promising antibacterial and antifungal activities, which could contribute to the development of new antimicrobial agents (Divyesh Patel et al., 2012).

Antimicrobial and Mosquito Larvicidal Activity of Quinoline Derivatives : Another study synthesized quinoline derivatives with antimicrobial properties. These compounds were also tested for their mosquito larvicidal activity, indicating a potential dual application in controlling both microbial infections and mosquito-borne diseases (E. Rajanarendar et al., 2010).

Synthesis and Antibacterial Evaluation

Quinoline Carboxylic Acids for Antibacterial Application : Research on [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids and their esters revealed compounds with superior in vitro antibacterial activity. This highlights the potential of quinoline derivatives in developing antibacterial drugs (J. Segawa et al., 1992).

Substituted Piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines : This study involved the synthesis of substituted piperidines, demonstrating the versatility of piperidine as a core structure for developing compounds with potential pharmacological activities (A. Katritzky et al., 1999).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[6-methyl-3-[[methyl(1,3-thiazol-2-ylmethyl)amino]methyl]quinolin-2-yl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4OS/c1-15-5-6-19-16(10-15)11-17(12-24(2)14-20-22-7-9-27-20)21(23-19)25-8-3-4-18(26)13-25/h5-7,9-11,18,26H,3-4,8,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKKGOCNGKKZMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)N3CCCC(C3)O)CN(C)CC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)

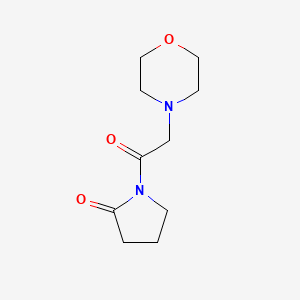

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

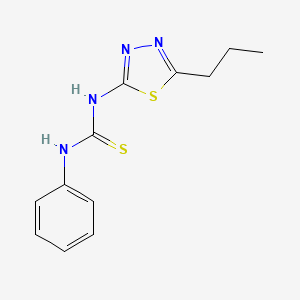

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

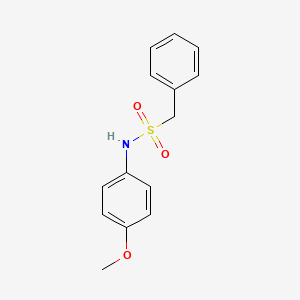

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)

![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)